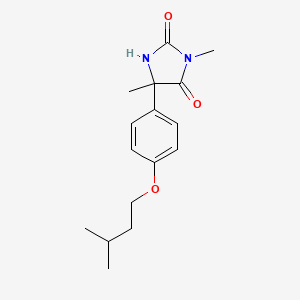
Methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a phenyl group attached to the pyrazole ring, making it a phenyl-substituted pyrazole. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in water is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: 1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-phenyl-1H-pyrazole-4-ylmethanol.
Substitution: Various halogenated derivatives of the phenyl groups.
Applications De Recherche Scientifique
Methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)-.
1-Phenyl-1H-pyrazole-4-carboxylic acid: An oxidation product of the compound.
1-Phenyl-1H-pyrazole-4-ylmethanol: A reduction product of the compound.
Uniqueness
Methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- is unique due to its specific substitution pattern and the presence of both phenyl and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
3968-48-7 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
phenyl-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C16H12N2O/c19-16(13-7-3-1-4-8-13)14-11-17-18(12-14)15-9-5-2-6-10-15/h1-12H |
Clé InChI |
FTQPJJDARWGYLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


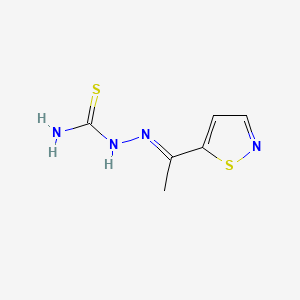

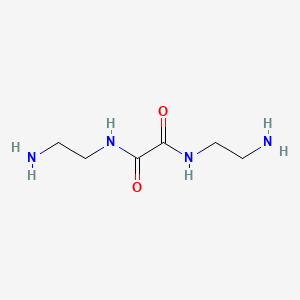

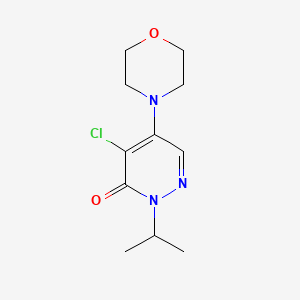
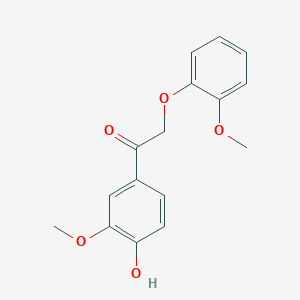
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)

![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)

![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)
